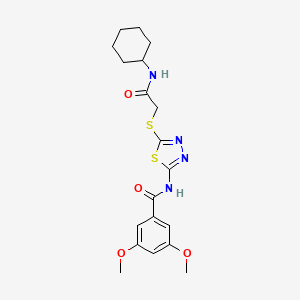

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c1-26-14-8-12(9-15(10-14)27-2)17(25)21-18-22-23-19(29-18)28-11-16(24)20-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQOPGRUFMGYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its therapeutic potential.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties. The structural features of these compounds significantly influence their biological efficacy. The compound incorporates a thiadiazole moiety, which is known to enhance pharmacological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study reported that certain thiadiazole derivatives reduced cell viability in a dose-dependent manner in human T-cell leukemia/lymphoma cell lines, with IC50 values ranging from 1.51 to 7.70 µM .

Table 1: Cytotoxicity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | Jurkat | 1.51 |

| 5b | MT2 | 7.70 |

| 5c | C91/PL | 6.00 |

Antimicrobial Activity

The compound's thiadiazole structure suggests potential antimicrobial properties. Studies have shown that derivatives of 1,3,4-thiadiazole possess antibacterial activity against various pathogens while demonstrating limited antifungal effects . This suggests that the compound may be effective against bacterial infections but less so for fungal infections.

Antiparasitic Activity

Thiadiazoles have also been explored as antiparasitic agents. For example, compounds derived from the thiadiazole scaffold have shown efficacy against Trypanosoma species responsible for diseases like Chagas and sleeping sickness . The ability of these compounds to interfere with parasitic metabolism is a focal point for further research.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications in the benzamide portion and the introduction of different substituents on the thiadiazole ring can significantly alter binding affinity and potency at biological targets such as adenosine receptors .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Cyclohexylamino group | Increased cytotoxicity |

| Dimethoxy substitution | Enhanced receptor affinity |

| Thioether linkage | Improved antimicrobial properties |

Case Studies

Several case studies illustrate the compound's potential:

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines.

- Antimicrobial Efficacy : In a comparative study involving various thiadiazole derivatives, this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.

- Mechanism of Action : Molecular docking studies suggested that the compound interacts effectively with specific receptors involved in cancer progression and microbial resistance mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound

- Core : 1,3,4-thiadiazole.

- Substituents: Thioether-linked 2-(cyclohexylamino)-2-oxoethyl group. 3,5-dimethoxybenzamide at position 2.

Analogs

N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l)

- Core : 1,3,4-thiadiazole.

- Substituents :

- Thioether-linked 2-(piperidin-1-yl)ethyl group.

- Benzamide at position 2. Key Difference: Replacement of cyclohexylamino with piperidinyl and absence of methoxy groups on benzamide .

N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide

- Core : 1,3,4-thiadiazole.

- Substituents :

- Ethoxy group at position 3.

- Benzamide at position 2. Key Difference: Simpler substitution pattern (ethoxy instead of thioether-linked cyclohexylamino) and lack of methoxy groups .

N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Core: 1,3,4-thiadiazole. Substituents:

- Trichloroethyl group with acetamide linkage.

- Phenyl group at position 4. Key Difference: Chlorinated alkyl chain and phenyl substitution instead of cyclohexylamino and dimethoxybenzamide .

Hybrid Thiazole-Oxadiazole Derivatives (e.g., N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine)

Structure-Activity Relationship (SAR) Insights

Q & A

Q. What are the common synthetic routes for preparing 1,3,4-thiadiazole derivatives like N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide?

- Methodological Answer : Synthesis typically involves cyclization reactions starting from thiosemicarbazides or coupling reactions with functionalized intermediates. For example, chloroacetyl chloride is often refluxed with amino-thiadiazole precursors in the presence of triethylamine, followed by TLC monitoring and recrystallization (e.g., ethanol or pet-ether) . Key steps include optimizing reaction time (4–24 hours) and temperature (80–100°C) to avoid byproducts. The cyclohexylamino group can be introduced via nucleophilic substitution or amidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Confirm amide C=O stretches (~1670–1650 cm⁻¹) and thioether C-S bonds (~680–620 cm⁻¹) .

- NMR : Focus on the methoxy protons (δ 3.8–3.9 ppm in ), cyclohexylamino NH (δ 7.2–8.0 ppm), and aromatic protons (δ 7.4–8.3 ppm for benzamide). NMR should highlight the amide carbonyl (~170 ppm) and thiadiazole carbons (~150–160 ppm) .

- Mass Spectrometry : Look for molecular ion peaks ([M+H]) and fragmentation patterns consistent with thiadiazole ring cleavage .

Q. How can researchers assess the stability of this compound under varying pH and solvent conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC or TLC to monitor degradation. Test aqueous buffers (pH 1–12) and organic solvents (DMSO, ethanol) at 25–60°C. For example, notes pH-dependent antimicrobial activity, suggesting sensitivity to acidic/basic environments. Recrystallization from ethanol or DMSO/water mixtures may improve stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in spectral data for thiadiazole-amide derivatives?

- Methodological Answer : Discrepancies in NMR/IR assignments (e.g., ambiguous NH proton shifts or carbonyl stretching frequencies) can be resolved via single-crystal X-ray diffraction. and used this to confirm the planar geometry of the thiadiazole ring and intermolecular hydrogen bonding (N–H⋯N), which stabilizes the crystal lattice. Co-crystallization with analogs (e.g., thioacetamide derivatives) may aid in structure validation .

Q. What mechanistic insights explain the formation of bicyclic byproducts during synthesis?

- Methodological Answer : Bicyclic byproducts (e.g., 7H-1,3,4-thiadiazolo[3,2-a][1,3,5]triazines) form via intramolecular cyclization of intermediates like N-substituted thioamides. identified such intermediates using X-ray analysis and controlled reaction termination. Adjusting reactant ratios (e.g., limiting PS) and using dilute sulfuric acid as a catalyst can suppress undesired cyclization .

Q. How can structure-activity relationship (SAR) studies optimize biological activity in this compound class?

- Methodological Answer :

- Substitution Patterns : Modify the dimethoxybenzamide group (e.g., replace methoxy with halogens) to enhance lipophilicity and membrane permeability .

- Thioether Linkage : Replace the cyclohexylamino group with smaller alkyl chains (e.g., isobutyl) to reduce steric hindrance, as seen in .

- Biological Assays : Use in vitro antimicrobial () or anticancer () models to correlate substituents with activity. For example, thiadiazole derivatives in showed activity against platelet aggregation, suggesting a role in thrombosis research.

Q. What strategies address low yields in heterocyclization steps during synthesis?

- Methodological Answer :

- Catalyst Optimization : Use concentrated HSO to promote cyclization (97.4% yield in ).

- Solvent Screening : Polar aprotic solvents (e.g., dioxane) improve reaction homogeneity .

- Temperature Gradients : Gradual heating (e.g., 80°C → reflux) minimizes side reactions. achieved 55% yield via stepwise temperature control.

Data Analysis & Contradictions

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor pharmacokinetics. Use LC-MS to track metabolite formation (e.g., hydrolysis of the thioether bond) and modify the structure to include electron-withdrawing groups (e.g., –CF) to enhance metabolic resistance. ’s ecological risk framework can guide toxicity assessments .

Q. What computational methods complement experimental SAR studies for this compound?

- Methodological Answer :

- Docking Studies : Model interactions with target proteins (e.g., cyclooxygenase for antiplatelet activity per ).

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity. ’s X-ray parameters (bond lengths, angles) provide baseline data for simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.